molecular formula C14H23N3O2 B12120298 1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- CAS No. 217170-70-2

1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)-

Cat. No.: B12120298
CAS No.: 217170-70-2
M. Wt: 265.35 g/mol
InChI Key: NXALKUMQNRTWOA-UHFFFAOYSA-N
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Description

Structurally, it features a piperazine core substituted with a 2-methoxyphenyl group at the 4-position, an ethanol group at the 1-position, and an aminomethyl moiety at the alpha position (Fig. 1). This compound has garnered attention as a potent small-molecule inhibitor of BACH1 (BTB and CNC homolog 1), a transcription factor implicated in oxidative stress regulation .

Key studies demonstrate its role in mitigating aflatoxin B1 (AFB1)-induced toxicity. Genome-wide CRISPR knockout screening identified BACH1 as critical for AFB1-induced oxidative damage in porcine kidney and human hepatoma cells. The compound inhibits BACH1, upregulating antioxidant genes (e.g., HMOX1, NQO1) and reducing AFB1-triggered cell death in vitro and liver injury in vivo .

Synthetic routes involve multi-step alkylation and reduction processes, with intermediates like 1-(2-methoxyphenyl)piperazine serving as precursors . Toxicity studies in mammals report an LD50 >1 g/kg, suggesting moderate acute safety . Commercial suppliers list it under CAS 85239-24-3, with applications in agrochemicals and pharmaceuticals .

Properties

CAS No.

217170-70-2

Molecular Formula

C14H23N3O2

Molecular Weight

265.35 g/mol

IUPAC Name

1-amino-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C14H23N3O2/c1-19-14-5-3-2-4-13(14)17-8-6-16(7-9-17)11-12(18)10-15/h2-5,12,18H,6-11,15H2,1H3

InChI Key

NXALKUMQNRTWOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(CN)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- can be achieved through various synthetic routes. One common method involves the reaction of piperazine with an appropriate aldehyde or ketone, followed by reduction to form the desired ethanol derivative. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum to facilitate the reduction process .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method often employs automated systems to control reaction parameters, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, in medicinal applications, it may act as an agonist or antagonist at neurotransmitter receptors, affecting signal transduction and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural diversity of piperazine derivatives allows for targeted comparisons. Below, the compound is analyzed alongside analogs grouped by biological targets or structural motifs.

BACH1 Inhibitors and Antioxidant Modulators

The target compound is unique among piperazine derivatives for its specific BACH1 inhibition. No direct structural analogs with identical mechanisms are reported, but related compounds modulate oxidative stress pathways:

  • 4-(Diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol: This analog shares the piperazineethanol backbone but substitutes the 4-position with diphenylmethyl and the alpha position with quinolinyloxy. It exhibits cardiac inotropic effects in rats, distinct from BACH1 inhibition, illustrating how substituents dictate functional divergence .
Compound Key Substituents Target Activity Reference
Target Compound 2-Methoxyphenyl, aminomethyl BACH1 Inhibits oxidative damage (IC50 not reported)
Quinolinyloxy analog Diphenylmethyl, quinolinyloxy Cardiac ion channels Inotropic effects in rat hearts

Dopamine D2 Receptor Ligands

Piperazine derivatives with 2-methoxyphenyl groups often target neurotransmitter receptors. The target compound lacks reported dopaminergic activity, but close analogs show high D2 affinity:

  • 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine: This compound, featuring a nitrobenzyl-piperidine extension, exhibits the highest D2 receptor affinity in its series (Ki ~nM range). Docking studies attribute binding to interactions with transmembrane helices, a property absent in the target compound due to its aminomethyl group .
Compound Key Substituents Target Affinity (Ki) Reference
Target Compound Aminomethyl, ethanol BACH1 N/A
Nitrobenzyl-piperidine analog Nitrobenzyl, piperidine Dopamine D2 Sub-nM to nM range

Serotonin Receptor Ligands

Arylpiperazines are prominent in 5-HT receptor research.

  • 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN 190) : A 5-HT1A receptor partial agonist (Ki = 0.6 nM) with a phthalimido-butyl chain. Unlike the target compound, NAN 190 modulates bladder function via 5-HT1A antagonism .
  • 2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one (9) : Binds 5-HT1A with pKi >9, demonstrating how ethyl-isoindolone extensions enhance receptor selectivity .
Compound Key Substituents Target Affinity (Ki/pKi) Reference
Target Compound Aminomethyl, ethanol BACH1 N/A
NAN 190 Phthalimido-butyl 5-HT1A 0.6 nM
Compound 9 Ethyl-isoindolone 5-HT1A pKi >9

Antibacterial Agents

Piperazine derivatives with 2-methoxyphenyl groups also exhibit antibacterial properties, a feature absent in the target compound:

  • (2E)-4-(2-Methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine : This cinnamyl derivative shows broad-spectrum activity against Gram-positive and Gram-negative bacteria (MIC values <10 µg/mL), attributed to membrane disruption .
Compound Key Substituents Activity Reference
Target Compound Aminomethyl, ethanol None reported
Cinnamyl derivative Cinnamyl, methoxyphenyl Antibacterial (MIC <10 µg/mL)

Structural and Functional Insights

  • Backbone Flexibility : The piperazine core allows diverse substitutions, enabling targeting of proteins (BACH1) or receptors (5-HT1A, D2).
  • Substituent Influence: The 2-methoxyphenyl group enhances lipid solubility and receptor binding, while the aminomethyl group in the target compound likely facilitates BACH1 interaction via hydrogen bonding .
  • Synthetic Accessibility : Intermediate 1-(2-methoxyphenyl)piperazine is a common precursor, enabling scalable synthesis of derivatives .

Commercial and Regulatory Notes

  • The compound is available industrially (CAS 85239-24-3) with >99% purity, primarily for research and agrochemical applications .
  • Acute toxicity (LD50 >1 g/kg) suggests manageable handling risks .

Biological Activity

1-Piperazineethanol, α-(aminomethyl)-4-(2-methoxyphenyl)-, commonly referred to as a piperazine derivative, has attracted significant attention in pharmacological research due to its diverse biological activities. This compound is structurally related to several known therapeutic agents and exhibits a range of pharmacological properties, including antimicrobial, antifungal, and potential anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for 1-Piperazineethanol, α-(aminomethyl)-4-(2-methoxyphenyl)- is C13H18N2OC_{13}H_{18}N_2O. Its structural features contribute to its biological activity, particularly its ability to interact with various biological targets.

PropertyValue
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 222.3 g/mol
IUPAC Name 1-Piperazineethanol, α-(aminomethyl)-4-(2-methoxyphenyl)-

The mechanism of action for 1-Piperazineethanol derivatives often involves modulation of neurotransmitter systems and interaction with specific receptors. Research indicates that these compounds can influence serotonin and dopamine pathways, which are critical in mood regulation and various neuropsychiatric conditions. Additionally, their structure allows them to penetrate cell membranes effectively, enhancing their bioavailability and therapeutic potential.

Antimicrobial and Antifungal Properties

1-Piperazineethanol derivatives have demonstrated notable antimicrobial and antifungal activities. Studies suggest that these compounds can inhibit the growth of various bacterial strains and fungi through mechanisms such as disrupting cell wall synthesis and interfering with metabolic pathways.

  • Case Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of a series of piperazine derivatives against Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, suggesting their potential as novel antimicrobial agents .

Anticancer Activity

Research has shown that piperazine derivatives possess anticancer properties through the induction of apoptosis in cancer cells. The compound's ability to target specific molecular pathways involved in cell proliferation makes it a candidate for further development in cancer therapeutics.

  • Case Study : In vitro studies on human cancer cell lines revealed that 1-Piperazineethanol derivatives inhibited cell growth significantly compared to control groups. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.

Comparative Analysis

The following table summarizes the biological activities of 1-Piperazineethanol compared to other related piperazine derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityOther Notable Effects
1-Piperazineethanol, α-(aminomethyl)-4-(2-methoxyphenyl)-HighModerateNeurotransmitter modulation
4-(2-Methoxyphenyl)-piperazineModerateHighSedative effects
1-(4-Aminophenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-olLowHighVasodilatory effects

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